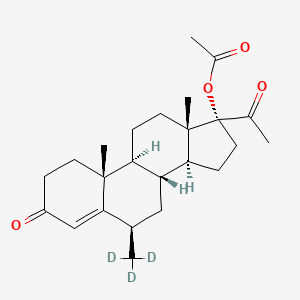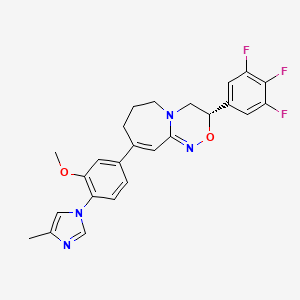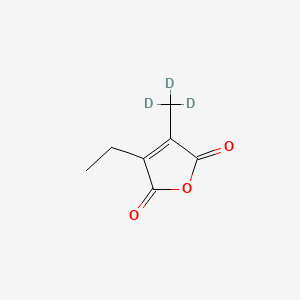
2-Ethyl-3-methylmaleic Anhydride-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-3-methylmaleic Anhydride-d3 is a deuterated derivative of 2-Ethyl-3-methylmaleic Anhydride. It is a biochemical compound used primarily in research settings, particularly in the fields of proteomics and metabolic studies. The compound has a molecular formula of C7H5D3O3 and a molecular weight of 143.16 .
準備方法
The synthesis of 2-Ethyl-3-methylmaleic Anhydride-d3 involves the incorporation of deuterium atoms into the molecular structure of 2-Ethyl-3-methylmaleic Anhydride. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to maintain consistency and purity.
化学反応の分析
2-Ethyl-3-methylmaleic Anhydride-d3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the anhydride to its corresponding diol.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
2-Ethyl-3-methylmaleic Anhydride-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: Utilized in drug development and pharmacokinetic studies to investigate the behavior of deuterated drugs in the body.
作用機序
The mechanism of action of 2-Ethyl-3-methylmaleic Anhydride-d3 involves its interaction with various molecular targets and pathways. In metabolic studies, the deuterium atoms in the compound act as tracers, allowing researchers to track the movement and transformation of the compound within biological systems. This helps in elucidating metabolic pathways and understanding the effects of deuterium incorporation on biochemical processes.
類似化合物との比較
2-Ethyl-3-methylmaleic Anhydride-d3 is unique due to its deuterium labeling, which distinguishes it from non-deuterated analogs. Similar compounds include:
2-Ethyl-3-methylmaleic Anhydride: The non-deuterated version, which lacks the isotopic labeling.
2-Ethyl-2-phenylmalonamide: Another compound used in metabolic studies, but with a different molecular structure and properties.
The deuterium labeling in this compound provides enhanced stability and allows for more precise tracking in research applications, making it a valuable tool in various scientific fields.
特性
分子式 |
C7H8O3 |
|---|---|
分子量 |
143.15 g/mol |
IUPAC名 |
3-ethyl-4-(trideuteriomethyl)furan-2,5-dione |
InChI |
InChI=1S/C7H8O3/c1-3-5-4(2)6(8)10-7(5)9/h3H2,1-2H3/i2D3 |
InChIキー |
ZVUUAOZFEUKPLC-BMSJAHLVSA-N |
異性体SMILES |
[2H]C([2H])([2H])C1=C(C(=O)OC1=O)CC |
正規SMILES |
CCC1=C(C(=O)OC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


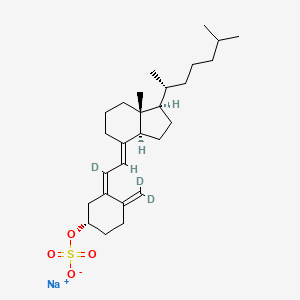
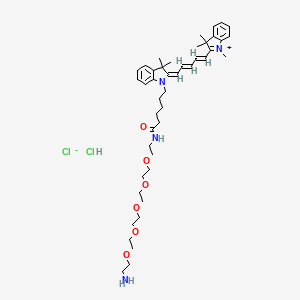
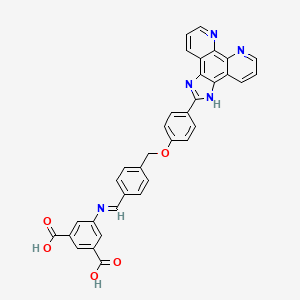
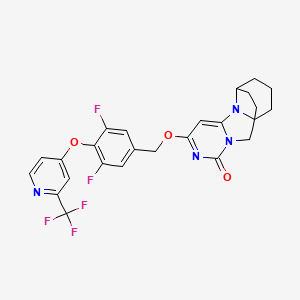

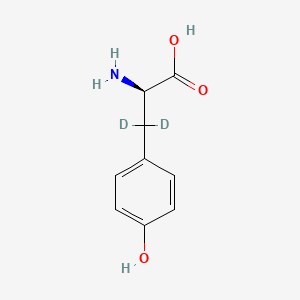
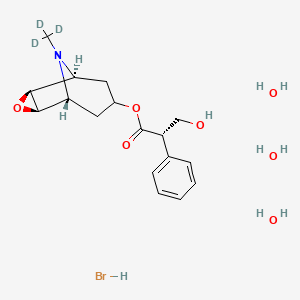
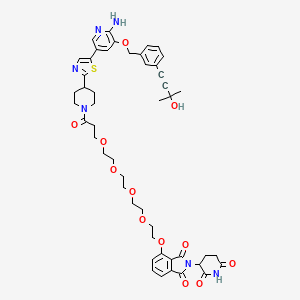
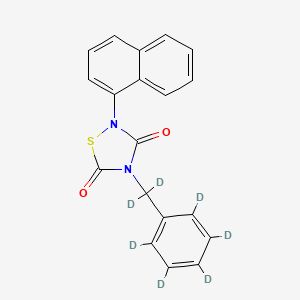
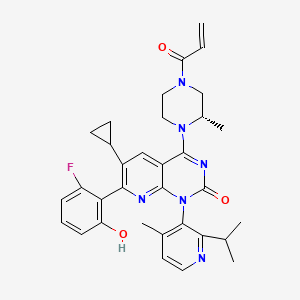
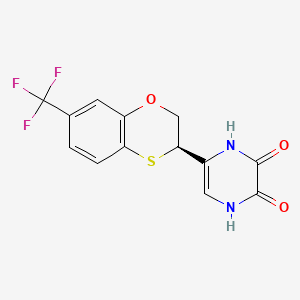
![2-Chloro-5-[[5-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-4-oxo-2-thiazolyl]amino]benzoicacid](/img/structure/B12420250.png)
